molecular formula C10H10N2O2S B7750805 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7750805
M. Wt: 222.27 g/mol
InChI Key: YXUDVYYRAYNBPH-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene and pyrimidine ring system. The compound features a methyl group at the 6-position and a 2-oxopropyl substituent at the 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Its synthesis often involves multicomponent reactions or modifications of preformed thienopyrimidinone scaffolds, as demonstrated in solvent-free POCl3-catalyzed protocols .

Properties

IUPAC Name

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6(13)4-12-5-11-9-8(10(12)14)3-7(2)15-9/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUDVYYRAYNBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reaction (FCR)

A green, one-step method employs acetone, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under catalytic conditions. This approach eliminates chromatography and achieves 96% yield at 100 mmol scale. The mechanism involves:

  • Knoevenagel condensation : Acetone and ethyl cyanoacetate form α,β-unsaturated nitrile.

  • Gewald reaction : Sulfur incorporation generates the thiophene ring.

  • Cyclization : Formamide promotes annulation to yield the pyrimidinone core.

Key Advantages :

  • E-factor of 1.5 , significantly lower than multi-step methods.

  • Direct introduction of the 6-methyl group via acetone feedstock.

Bromination-Methylation Sequence

Alternative routes involve bromination of unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one followed by methyl group installation. For example, bromination with Br₂ in acetic acid at 80°C introduces a bromine at position 6 (87–95% yield). Subsequent Suzuki-Miyaura coupling with methylboronic acid could furnish the 6-methyl derivative, though this method is less efficient than the FCR.

N3-Alkylation: Introduction of the 2-Oxopropyl Group

The 3-position of the core is functionalized via alkylation with chloroacetone, leveraging nucleophilic substitution at the pyrimidinone nitrogen.

Alkylation Conditions

A representative procedure from patent literature involves:

  • Base : Potassium carbonate (K₂CO₃, 1.1 equiv).

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.2 equiv).

  • Solvent : Ethyl acetate.

  • Temperature : Reflux (80°C) under argon for 12 hours.

Reaction Setup :

Yield : 81–85% (analogous to allyl bromide alkylation in Example 66).

Mechanistic Considerations

The reaction proceeds via:

  • Base activation : Deprotonation of the pyrimidinone N3-H.

  • Phase-transfer catalysis : TBAB enhances interfacial reactivity between the organic and aqueous phases.

  • Nucleophilic attack : The deprotonated nitrogen attacks chloroacetone, displacing chloride.

Side Reactions :

  • Over-alkylation is mitigated by stoichiometric control of chloroacetone.

  • Ketone reduction is negligible under inert atmosphere.

Comparative Analysis of Synthetic Routes

ParameterFour-Component RouteBromination-Alkylation Route
Steps 13 (bromination, coupling, alkylation)
Overall Yield 89% (core + alkylation)65–70%
Purification CrystallizationColumn chromatography
Cost Efficiency 172-fold ROIModerate
Environmental Impact E-factor = 1.5E-factor > 7.0

Optimization and Scalability

Solvent Screening

Ethyl acetate outperforms DMF and dioxane in alkylation reactions due to:

  • Low polarity : Reduces side reactions with chloroacetone.

  • Ease of removal : Facilitates aqueous workup.

Temperature Effects

Reflux (80°C) ensures complete conversion within 12 hours. Lower temperatures (60°C) extend reaction times to 24+ hours.

Analytical Characterization

1H NMR (DMSO-d6) :

  • δ 12.58 (s, 1H, NH), 8.12 (s, 1H, H5), 4.21 (t, 2H, CH₂CO), 3.89 (t, 2H, NCH₂), 2.45 (s, 3H, COCH₃), 2.32 (s, 3H, C6-CH₃).

IR (cm⁻¹) :

  • 1663 (C=O), 1649 (C=N), 755 (thiophene ring).

Industrial Feasibility

The FCR-alkylation sequence is preferred for:

  • Batch scalability : Demonstrated at 100 mmol (22 g product).

  • Cost : Raw material cost for 5a is 172-fold lower than product value .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

Biological Activities

Antimycobacterial Activity
Research indicates that 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies have shown that compounds in this class can inhibit the growth of these bacteria, making them candidates for further development as antitubercular agents .

Mechanism of Action
Interaction studies involving this compound focus on its binding affinity to target enzymes or receptors associated with bacterial metabolism. Techniques such as molecular docking and enzyme inhibition assays are often employed to elucidate the mechanism of action .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Thieno-Pyrimidine Core : This involves cyclization reactions under controlled conditions.
  • Substitution Reactions : The introduction of the 2-oxopropyl group is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Specific conditions such as temperature control and the use of solvents like dimethylformamide or dichloromethane are critical for optimal yield .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Here is a comparative table highlighting notable examples:

Compound NameStructural FeaturesBiological Activity
6-(n-pentyl)thieno[2,3-d]pyrimidin-4(3H)-oneAlkyl chain substitutionAntimycobacterial
6-(n-heptyl)thieno[2,3-d]pyrimidin-4(3H)-oneLonger alkyl chainAntimycobacterial
5-Fluoro-thieno[2,3-d]pyrimidin-4(3H)-oneFluorine substitutionAnticancer properties

These compounds illustrate variations in substituents that can influence biological activity and pharmacological properties. The uniqueness of this compound lies in its specific combination of substituents that enhance its efficacy against certain bacterial strains while potentially reducing toxicity compared to other derivatives .

Case Studies

  • Study on Antimycobacterial Efficacy : A recent study evaluated the efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load compared to control groups .
  • Mechanistic Insights : Another research project focused on the compound's interaction with specific enzymes involved in bacterial cell wall synthesis. The findings suggested that this compound could serve as a lead for developing new antitubercular drugs .

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 6-methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name Substituents/Modifications Biological Activity Key Findings References
6-Methyl-3-(2-oxopropyl)-thieno[2,3-d]pyrimidin-4(3H)-one 6-methyl, 3-(2-oxopropyl) Under investigation (potential broad-spectrum) Structural similarity to psoralen derivatives suggests phototherapeutic applications .
2-Alkylamino-3-aryl-6-triazolyl derivatives 2-alkylamino, 3-aryl, 6-(1,2,4-triazol-1-yl) Fungicidal Compound 6h showed 92% inhibition against Colletotrichum gossypii at 50 mg/L .
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl Anticancer Moderate cytotoxicity against HL-60 and MCF-7 cell lines (IC50: 10–20 µM) .
3-Alkyl-substituted derivatives 3-alkyl (e.g., isopropyl, cyclohexyl) Antifungal Exhibited broad-spectrum activity against Candida spp. and Aspergillus spp. .
Thieno[3,2-d]pyrimidin-4(3H)-one analogs Isomeric thieno[3,2-d]pyrimidinone core Anticancer Lower potency compared to [2,3-d] isomers in A549 and MCF-7 cell lines .
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-bromophenyl) Not reported Structural analog with potential for DNA-interaction studies .

Key Observations

Substituent-Driven Activity: The 6-methyl and 3-(2-oxopropyl) groups in the target compound may enhance solubility and bioavailability compared to simpler alkyl or aryl derivatives . Triazole-containing analogs (e.g., 6h) exhibit superior fungicidal activity, likely due to improved target binding via hydrogen bonding . Isomeric differences: Thieno[2,3-d]pyrimidinones generally show higher anticancer activity than [3,2-d] isomers, emphasizing the role of ring fusion orientation .

Mechanistic Insights: Derivatives with 2-alkylamino or 3-aryl groups (e.g., triazolyl compounds) often target fungal cytochrome P450 enzymes or microtubule assembly .

Synthetic Accessibility: The target compound can be synthesized via one-step catalytic multicomponent reactions using ketones, ethyl cyanoacetate, S8, and formamide, offering a green chemistry advantage . In contrast, triazole-containing derivatives require multistep aza-Wittig reactions, limiting scalability .

Biological Activity

6-Methyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This class of compounds is known for its diverse biological activities, making it a subject of extensive research in medicinal chemistry. The unique structural features of this compound suggest potential therapeutic applications, particularly in oncology and enzymatic inhibition.

The molecular formula for this compound is C10H10N2O2SC_{10}H_{10}N_{2}O_{2}S. Its structure includes a thieno[2,3-d]pyrimidine core, which is critical for its biological activity. The compound can be synthesized through various methods, typically involving the cyclization of 2-aminothiophene derivatives with β-diketones under specific conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can modulate various signaling pathways within cells. For example, it has been studied as a potential inhibitor of the Pim-1 kinase, an important target in cancer therapy due to its role in cell proliferation and survival.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. In a study focusing on Pim-1 inhibitors, several derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Compounds derived from this class exhibited significant inhibition of cell proliferation with IC50 values ranging from 1.18 to 8.83 µM, demonstrating strong potential for therapeutic use against malignancies .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalytic activity. This inhibition can lead to decreased tumor growth and improved patient outcomes in cancer therapies .

Additional Biological Activities

Beyond its anticancer properties, thienopyrimidine derivatives have been associated with several other biological activities:

  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative stress.
  • Anti-inflammatory Activity : Compounds in this family have been explored for their ability to modulate inflammatory responses.
  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various microbial strains .

Study 1: Pim Kinase Inhibition

In a comprehensive study published in 2017, researchers synthesized multiple derivatives of pyridothienopyrimidinones aimed at enhancing Pim-1 inhibitory activity. The most potent compounds were tested against three different cancer cell lines, revealing significant cytotoxic effects correlated with their inhibitory potency .

CompoundIC50 (µM)Cell Line Tested
7a1.18MCF7
7d1.38HCT116
8b1.97PC3

Study 2: Antioxidant Properties

Another study examined the antioxidant capabilities of thieno[2,3-c]pyrazole compounds derived from similar structures. These compounds were tested on erythrocytes exposed to toxic agents, showing significant protective effects against cell damage .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.5 ppm) and carbonyl signals (δ 170–180 ppm) .
  • IR spectroscopy : Confirm lactam C=O stretches (~1680 cm⁻¹) and thiophene ring vibrations (~730 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C₉H₁₁N₃OS for a trimethyl analog, m/z 209.2681) .

How does fluorination of the thieno[2,3-d]pyrimidinone core impact bioactivity?

Advanced Synthetic Strategy
Fluorine incorporation enhances metabolic stability and target affinity:

  • Synthesis : React 4-fluorophenyl isothiocyanate with amine intermediates under Gewald reaction conditions .
  • Activity : Fluorinated analogs show 90% inhibition in antimicrobial assays (e.g., cotton fusarium wilt) due to increased electronegativity and membrane penetration .
  • Trade-offs : Fluorine may reduce solubility; counterbalance with polar groups (e.g., methoxy) in the benzyl moiety .

What strategies improve the pharmacokinetic profile of this compound?

Q. Advanced Optimization

  • Solubility : Introduce hydrophilic groups (e.g., piperazinyl or morpholinyl) at the 3-position via reductive amination .
  • Bioavailability : Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles enhances oral absorption in rodent models .
  • Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .

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